isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
Description
Isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a synthetic compound featuring a fused pyrido-thiadiazine core with distinct functional groups. The structure includes:
- A 3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine ring system, partially saturated to enhance conformational flexibility.
- A 1,1-dioxide group on the thiadiazine sulfur, imparting sulfone-like stability and hydrogen-bonding capacity.
- A p-tolyl substituent at position 4, contributing hydrophobic interactions.
- An isopropyl acetate ester at position 2, which increases lipophilicity and may act as a prodrug moiety.
Its structural complexity necessitates advanced crystallographic techniques, such as those enabled by the SHELX software suite .
Properties
IUPAC Name |
propan-2-yl 2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13(2)25-17(22)11-20-12-21(15-8-6-14(3)7-9-15)18-16(26(20,23)24)5-4-10-19-18/h4-10,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVWUVDQWQPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound with isopropyl alcohol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Critical Differences and Implications
(a) Pyrido-Thiadiazine Ring Fusion and Substituent Positioning
- The target compound’s pyrido[2,3-e] fusion orients substituents differently compared to the USP compound’s pyrido[4,3-e] system.
- The p-tolyl group (para-methyl) in the target compound vs. m-tolyl (meta-methyl) in the USP compound influences electronic effects and hydrophobic packing. The para-substitution may enhance crystallinity or membrane penetration .
(b) Functional Group Variations
- Isopropyl acetate ester in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the USP compound’s ketone (logP ~1.8). This suggests better cell permeability but lower aqueous solubility .
- The carboxylic acid in the third compound () confers high polarity (logP ~0.5), favoring solubility but limiting bioavailability without prodrug strategies .
Biological Activity
Isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a synthetic compound that belongs to a class of pyrido-thiadiazine derivatives. This article will delve into its biological activity, exploring its pharmacological properties and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 375.4 g/mol. The compound features a complex structure that includes a pyridine ring fused with a thiadiazine moiety and a dioxido group.
Immunostimulatory and Anti-inflammatory Effects
Research has indicated that derivatives of pyrido-thiadiazines can exhibit significant immunomodulatory effects. For instance, studies on related compounds have shown marked immunostimulatory activity , particularly in enhancing the production of antibody-forming cells (PFC) in response to antigens . Additionally, some derivatives have demonstrated anti-inflammatory properties , evidenced by their ability to reduce inflammation in various animal models through mechanisms involving inhibition of pro-inflammatory cytokines and mediators .
The biological activity of this compound likely involves modulation of the immune response through interaction with specific receptors or pathways associated with inflammation and immune regulation. The presence of the thiadiazine and dioxido groups may enhance its interaction with biological targets such as enzymes involved in inflammatory processes.
Case Studies and Experimental Findings
Several studies have explored the biological activities of similar compounds within the pyrido-thiadiazine class:
- Immunological Studies : A study evaluating 25 newly synthesized pyrido-thiadiazine derivatives noted strong immunosuppressive activity linked to anti-inflammatory effects when tested in models involving xylene and carrageenin-induced inflammation . This suggests that this compound may exhibit similar properties.
- COX Inhibition : Research on COX-II inhibitors has shown that derivatives with similar structures can effectively inhibit cyclooxygenase enzymes involved in the inflammatory response. For example, certain pyrazole derivatives demonstrated low IC50 values against COX-II (as low as 0.5 μM), indicating strong inhibitory potential . This raises the possibility that this compound may also act as a COX inhibitor.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
